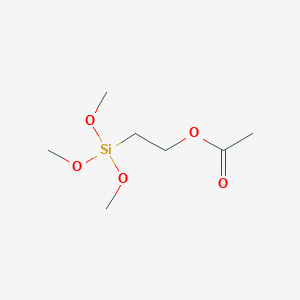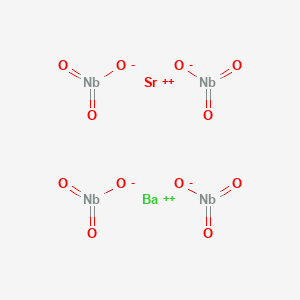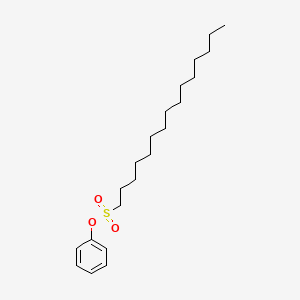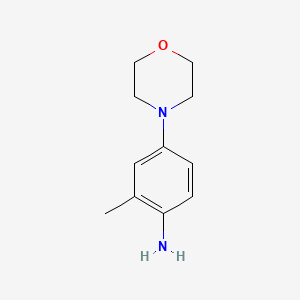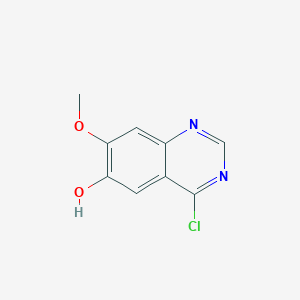![molecular formula C6H5ClN4 B1592513 7-Amino-5-chlorpyrazolo[1,5-a]pyrimidin CAS No. 245095-96-9](/img/structure/B1592513.png)
7-Amino-5-chlorpyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the CAS Number: 245095-96-9 . It belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is 168.59 . The Inchi Code is 1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .Physical and Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Antitumor-Anwendungen
7-Amino-5-chlorpyrazolo[1,5-a]pyrimidin: wurde als potenzielles Antitumor-Gerüst identifiziert. Sein strukturelles Motiv, das sowohl Pyrazol- als auch Pyrimidinringe umfasst, ermöglicht eine erhebliche synthetische Vielseitigkeit. Diese Vielseitigkeit ermöglicht die Konstruktion von Verbindungen, die mit verschiedenen biologischen Zielen interagieren können, was möglicherweise zur Entwicklung neuer Krebsmedikamente führt .
Enzymatische Hemmaktivität
Die Fähigkeit der Verbindung, bestimmte Enzyme zu hemmen, wurde in der wissenschaftlichen Literatur hervorgehoben. Diese Aktivität ist entscheidend, da sie zur Entwicklung von Medikamenten führen kann, die auf Enzyme abzielen, die mit Krankheiten zusammenhängen, und so einen Weg für therapeutische Interventionen bietet .
Organische Synthese
Im Bereich der organischen Chemie dient This compound als Baustein für die Synthese komplexerer Moleküle. Seine Reaktivität ermöglicht verschiedene Postfunktionalisierungsreaktionen, die für die Erstellung diverser molekularer Bibliotheken unerlässlich sind .
Materialwissenschaft
Aufgrund seiner signifikanten photophysikalischen Eigenschaften hat diese Verbindung in der Materialwissenschaft Aufmerksamkeit erregt. Sie kann bei der Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften eingesetzt werden, die Anwendungen in der Elektronik und Photonik haben könnten .
Arzneimittelforschung
Die strukturelle Flexibilität von This compound macht es zu einem privilegierten Gerüst für die Arzneimittelforschung. Seine Modifizierbarkeit ermöglicht es Forschern, die Interaktionen mit biologischen Zielen zu optimieren und so die Wirksamkeit von Medikamenten zu verbessern und Nebenwirkungen zu reduzieren .
Pharmakophor-Entwicklung
Als Pharmakophor kann This compound zur Identifizierung und Optimierung von Arzneimittelkandidaten verwendet werden. Seine Struktur kann als Vorlage für die Konstruktion neuer Verbindungen mit gewünschten biologischen Aktivitäten dienen .
Behandlung von entzündlichen Erkrankungen
Untersuchungen haben gezeigt, dass Derivate von This compound bei der Behandlung entzündlicher Erkrankungen wirksam sein könnten. Dies liegt an ihrem Potenzial, biologische Pfade zu modulieren, die an Entzündungen beteiligt sind .
Antivirale Forschung
Die Derivate der Verbindung wurden auch auf ihre antiviralen Eigenschaften untersucht. Durch die Hemmung viraler Replikationsenzyme oder die Störung von Virus-Zell-Interaktionen könnten diese Derivate zur Entwicklung neuer antiviraler Medikamente beitragen .
Safety and Hazards
The safety data sheet for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Wirkmechanismus
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell division and proliferation .
Mode of Action
The exact mode of action of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation .
Biochemical Pathways
The biochemical pathways affected by 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Given its target, it is likely involved in the regulation of the cell cycle . The downstream effects of this could include a decrease in cell proliferation.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The molecular and cellular effects of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Given its interaction with CDK2, it may lead to changes in cell cycle regulation, potentially resulting in decreased cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine . For instance, storage conditions such as temperature, light, and moisture can affect the stability of the compound . .
Biochemische Analyse
Biochemical Properties
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell cycle progression. Additionally, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine interacts with other proteins involved in apoptosis and transcription, further highlighting its importance in cellular regulation .
Cellular Effects
The effects of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, the compound has been observed to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, including the inhibition of CDKs and the activation of apoptotic pathways. Furthermore, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine influences gene expression by altering the transcriptional activity of key regulatory genes . In normal cells, such as L929 cells, the compound has been shown to have minimal cytotoxic effects, indicating its potential for selective targeting of cancer cells .
Molecular Mechanism
At the molecular level, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells. Additionally, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine has been shown to modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At high doses, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its inhibitory effects on CDKs . Additionally, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in the cytoplasm, where it exerts its inhibitory effects on CDKs . Additionally, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine may be distributed to various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine may be directed to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGHMVDZIWJNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630869 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245095-96-9 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)

![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)

